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delta - Dodecalactone - d7

Cat. No.: B1165036
M. Wt: 205.35
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Delta-Dodecalactone (B1346982) in Natural Products Research

Delta-dodecalactone (C₁₂H₂₂O₂) is a naturally occurring lactone, a type of cyclic ester, found in various natural sources. ontosight.ai It is a significant contributor to the characteristic flavors and aromas of many fruits, such as peaches and apricots, as well as dairy products like butter and cheese. ontosight.aisprchemical.com First identified in the 1950s as a key volatile compound in heated milk fat, its presence has since been confirmed in a variety of other natural products. scentspiracy.com The compound is recognized for its pleasant fruity, creamy, and peach-like scent, which varies depending on the specific stereoisomer and concentration. ontosight.ai Due to these sensory properties, delta-dodecalactone is widely utilized in the food and fragrance industries. ontosight.ai

The biosynthesis of delta-dodecalactone in plants is believed to originate from fatty acids through enzymatic pathways. researchgate.net Its presence in ripe fruits suggests a role in attracting feeders for seed dispersal. researchgate.net In dairy products, the formation of lactones like delta-dodecalactone is often a result of heating milk fat. researchgate.net

Principles and Applications of Deuterium (B1214612) Labeling (d7) in Analytical and Mechanistic Studies

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as an invaluable tool in chemical research. symeres.com The process of replacing hydrogen atoms in a molecule with deuterium is known as deuterium labeling. chem-station.com This substitution results in a compound that is chemically similar to its unlabeled counterpart but has a higher molecular weight. symeres.com This mass difference is readily detectable by mass spectrometry (MS), a key analytical technique. symeres.com

One of the primary applications of deuterium labeling is in quantitative analysis , where deuterated compounds are used as internal standards. acs.org In this method, a known amount of the deuterated standard is added to a sample. By comparing the MS signal of the deuterated standard to that of the natural, non-deuterated compound, researchers can accurately determine the concentration of the target analyte in the sample. This technique, known as stable isotope dilution analysis (SIDA), is highly precise and is widely used in various fields, including metabolomics and environmental analysis. chem-station.comacs.org

Deuterium labeling is also crucial for mechanistic studies of chemical and enzymatic reactions. symeres.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference can lead to a change in the rate of a chemical reaction when a hydrogen atom at a reactive site is replaced with deuterium, a phenomenon known as the kinetic isotope effect (KIE). chem-station.com By measuring the KIE, scientists can gain insights into the rate-limiting steps of a reaction and elucidate its mechanism.

Furthermore, deuterium-labeled compounds are used to trace the metabolic fate of molecules within biological systems. symeres.com By following the path of the deuterated compound, researchers can identify metabolites and understand metabolic pathways. symeres.com

Research Significance of Delta-Dodecalactone-d7 as a Mechanistic Probe and Analytical Standard

Delta-dodecalactone-d7 is a specifically designed molecule where seven hydrogen atoms have been replaced by deuterium. evitachem.com This isotopic labeling makes it an ideal tool for a range of research applications.

As an analytical standard , delta-dodecalactone-d7 is used for the accurate quantification of its non-deuterated counterpart in complex matrices like food and biological samples. vulcanchem.com The development of analytical methods using d7-standards has been documented for various applications. vulcanchem.com For instance, in food science, it can be used to precisely measure the amount of natural delta-dodecalactone, which is important for quality control and flavor profiling.

In mechanistic studies , delta-dodecalactone-d7 can be employed to investigate the biosynthesis and metabolism of lactones. For example, by introducing deuterated precursors, researchers can trace the formation of delta-dodecalactone and identify the enzymes and pathways involved. The use of deuterated analogues has been instrumental in probing the mechanisms of enzymes like sterol desaturases. nih.gov While specific studies on delta-dodecalactone-d7 as a mechanistic probe are emerging, the principles established with other deuterated compounds are directly applicable.

The synthesis of deuterated lactones like delta-dodecalactone-d7 can be achieved from commercially available starting materials. vulcanchem.com Its availability provides researchers with a valuable tool to deepen the understanding of the chemistry and biology of this important flavor compound.

Properties

Molecular Formula

C12H15D7O2

Molecular Weight

205.35

Purity

95% min.

Synonyms

delta - Dodecalactone - d7

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of Delta Dodecalactone D7

Strategies for Regioselective Deuterium (B1214612) Incorporation

Regioselective deuteration involves the specific placement of deuterium atoms at desired positions within a molecule. This precision is crucial for labeled standards to ensure the label is retained during mass spectrometric fragmentation, thereby maximizing analytical sensitivity. massey.ac.nzmassey.ac.nz

Precursor Selection and Derivatization for d7 Labeling

The selection of an appropriate starting material is fundamental to a successful labeling strategy. One effective approach involves the deuteration of a precursor ketone, which is then converted to the lactone in a subsequent step. The synthesis of unlabeled δ-dodecalactone often proceeds via the Baeyer-Villiger oxidation of 2-heptylcyclopentanone. scentree.coasianpubs.org This established route provides a framework for producing the labeled analogue.

A modern and efficient method for incorporating deuterium involves the direct α-deuteration of the ketone precursor using deuterium oxide (D₂O) as the deuterium source. Metal-free catalytic systems can achieve high levels of deuterium incorporation at the positions alpha to the carbonyl group. By carefully selecting the catalyst and reaction conditions, multiple deuterium atoms can be introduced onto the 2-heptylcyclopentanone ring and side chain before the subsequent oxidation step to form the δ-lactone.

Another strategy involves building the molecule from smaller, pre-deuterated fragments. For instance, a one-pot radical synthesis has been developed for γ-lactones that utilizes the addition of an acetoxy radical to a 1,1,2-deuterated 1-alkene. massey.ac.nz Adapting this methodology for δ-lactones would involve synthesizing a specifically deuterated alkene to serve as the precursor for the lactone's side chain.

Catalytic Hydrogenation/Deuteration Methodologies

Catalytic deuteration, the addition of deuterium gas (D₂) across double or triple bonds, is a powerful technique for incorporating deuterium. This method is particularly effective for introducing multiple deuterium atoms in a single step with high stereoselectivity. A key strategy involves the reduction of an unsaturated precursor, such as a molecule containing a carbon-carbon triple bond (alkyne), with D₂ gas.

For example, a method developed for analogous γ-lactones involves the reduction of a doubly protected hydroxy acetylenic acid using deuterium gas in the presence of Wilkinson's catalyst. massey.ac.nzmassey.ac.nz This single step can introduce four deuterium atoms. Similarly, the partial reduction of an alkyne to a dideuterated alkene can be achieved using Lindlar's catalyst, which can then be incorporated into the final molecule. massey.ac.nz More recent advancements include the use of iridium catalysts for the α-selective deuteration of alcohols using D₂O as the deuterium source, offering a complementary approach for labeling precursors. rsc.org

Multi-Step Synthetic Routes for Stereoselective d7 Labeling

Achieving the specific incorporation of seven deuterium atoms often requires a multi-step, convergent synthesis that combines several labeling techniques. A plausible and efficient route for delta-Dodecalactone-d7 could be conceptualized as follows:

Synthesis of Precursor: Begin with the synthesis of the unlabeled precursor, 2-heptylcyclopentanone, from cyclopentanone and n-valeraldehyde. asianpubs.org

Regioselective Deuteration: Employ a metal-free catalytic hydrogen/deuterium exchange protocol using D₂O to introduce deuterium atoms at the α-positions of the ketone. This method has shown high efficiency (up to 99% deuterium incorporation) and excellent functional group compatibility. By controlling the reaction time and conditions, deuteration can be directed to multiple sites on both the ring and the heptyl side chain.

Lactonization: Subject the resulting deuterated 2-heptylcyclopentanone-d7 to a Baeyer-Villiger oxidation reaction. This step uses an oxidant, such as a peroxy acid or hydrogen peroxide with a suitable catalyst, to insert an oxygen atom and expand the ring, forming the desired delta-Dodecalactone-d7. asianpubs.orggoogle.com

For syntheses where stereochemistry is critical, biocatalytic methods offer a green and highly selective alternative. Engineered carbonyl reductase enzymes have been used for the asymmetric synthesis of chiral δ-lactones from 5-oxoacid precursors with high enantiopurities (up to 99% ee). rsc.org Integrating a deuterated 5-oxoacid into this enzymatic process would allow for the production of enantiomerically pure, deuterated δ-lactones.

Purification and Advanced Characterization Techniques for Labeled Lactones

Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Standard techniques such as fractional distillation, extraction, and column chromatography using silica gel or ion-exchange resins are commonly employed for lactone purification. google.comgoogle.com It is noteworthy that isotopically labeled compounds may exhibit slightly different chromatographic retention times compared to their unlabeled counterparts, a phenomenon that can be exploited during purification. researchgate.net

Advanced characterization is essential to confirm the structural integrity, and more importantly, the isotopic purity and location of the deuterium labels.

Mass Spectrometry (MS): GC-MS and LC-MS/MS are used to confirm the molecular weight of the labeled compound, with the mass spectrum showing a clear shift corresponding to the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) can validate the exact elemental composition. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the exact location of the deuterium atoms.

¹H NMR: In proton NMR, the disappearance or reduction in the integration of signals corresponding to specific protons confirms that deuterium has been incorporated at those sites.

²H NMR: Deuterium NMR provides a direct signal for each unique deuterium environment in the molecule.

Quantitative NMR: A combined, quantitative ¹H NMR and ²H NMR approach can be used to determine the isotopic abundance with high accuracy, often proving more precise than mass spectrometry for this purpose. rug.nl

Optimization of Synthetic Yields and Isotopic Purity

Optimizing the synthesis of delta-Dodecalactone-d7 involves maximizing both the chemical yield and the level of deuterium incorporation. This is achieved by systematically adjusting reaction parameters such as temperature, pressure, reaction time, and catalyst loading.

The table below summarizes findings from related deuteration studies, illustrating the impact of different catalytic systems on yield and deuterium incorporation.

Catalyst SystemPrecursor Type% Deuterium IncorporationOverall YieldReference
Wilkinson's Catalyst / D₂Hydroxy Acetylenic Acid95%25% massey.ac.nz
Lindlar's Catalyst / D₂Alkyne-γ-lactone96%75% massey.ac.nz
Metal-Free Catalyst / D₂OKetoneup to 99%55-95%

This data is derived from the synthesis of analogous deuterated lactones and ketones and serves as a benchmark for optimizing the synthesis of delta-Dodecalactone-d7.

By carefully selecting a synthetic strategy and fine-tuning the reaction and purification steps, delta-Dodecalactone-d7 can be produced with the high chemical and isotopic purity required for demanding analytical applications.

Biosynthetic Pathways and Biotransformation Studies Utilizing Delta Dodecalactone D7

Elucidation of Precursor Incorporation Mechanisms in Biological Systems

The use of isotopically labeled compounds like delta-dodecalactone-d7 is fundamental to understanding how organisms synthesize lactones. By introducing labeled precursors and tracking the incorporation of deuterium (B1214612) into the final product, researchers can map the metabolic routes leading to its formation.

Investigations into Fatty Acid Oxidation Pathways

The biosynthesis of delta-dodecalactone (B1346982) is intricately linked to the β-oxidation of fatty acids. mdpi.com This metabolic pathway systematically shortens fatty acid chains, generating acetyl-CoA and a series of intermediates. mdpi.com In the context of lactone formation, specific hydroxy fatty acids serve as precursors. The β-oxidation of these precursors leads to a hydroxyacyl-CoA intermediate of a specific chain length, which can then undergo intramolecular esterification to form the lactone ring.

Studies utilizing labeled fatty acids have demonstrated that the carbon backbone of delta-dodecalactone originates from these lipid precursors. The position of the hydroxyl group on the initial fatty acid dictates the size of the resulting lactone ring (i.e., gamma, delta). The process of β-oxidation occurs within both mitochondria and peroxisomes, with the latter often being associated with the accumulation of intermediates that can be shunted towards lactone synthesis. mdpi.com

Role of Specific Enzyme Systems in Lactone Formation

Several key enzyme systems are implicated in the biotransformation of fatty acids into lactones. While the core reactions are part of the β-oxidation cycle, specific enzymes play pivotal roles in diverting intermediates towards lactonization. researchgate.netresearchgate.net

Acyl-CoA Oxidases (Aox): These enzymes catalyze the first step of peroxisomal β-oxidation. nih.gov The activity and substrate specificity of different Aox isozymes can influence the flux of intermediates through the pathway and, consequently, the yield of lactone precursors. researchgate.netnih.gov

Enoyl-CoA Hydratases: These enzymes are responsible for the hydration of a double bond in the fatty acyl-CoA chain, a crucial step in forming the hydroxyacyl-CoA precursor required for lactonization. nih.gov The stereospecificity of these hydratases can determine the chirality of the resulting lactone.

3-Hydroxyacyl-CoA Dehydrogenases (Hdh): This class of enzymes is involved in the oxidation of the hydroxyl group of the hydroxyacyl-CoA intermediate. researchgate.netnih.gov The balance between Hdh activity and the spontaneous or enzyme-catalyzed lactonization of the hydroxyacyl-CoA is a critical control point in the biosynthetic pathway. nih.gov

Thiolases: These enzymes catalyze the final step of the β-oxidation spiral, cleaving a two-carbon unit from the fatty acid chain. researchgate.net

The interplay between these enzymes, their substrate specificities, and the cellular environment dictates the efficiency and specificity of lactone formation.

Tracing Metabolic Fates and Fluxes with d7-Labeled Compounds

The stable isotope label in delta-dodecalactone-d7 allows it to be used as a tracer in metabolic studies. By introducing a known amount of the labeled compound into a biological system, researchers can follow its transformation into various metabolites, providing a quantitative picture of metabolic fluxes. mdpi.comresearchgate.netnih.gov

Application in Microbial Biotransformation Studies

Microorganisms, particularly yeasts and fungi, are widely used for the biotechnological production of lactones. researchgate.net Delta-dodecalactone-d7 is a valuable tool in these studies to optimize production and understand the metabolic pathways involved. For instance, in yeasts like Yarrowia lipolytica, labeled precursors can be used to trace the conversion of fatty acids into delta-dodecalactone and to identify any competing metabolic pathways that might reduce the yield. nih.gov Such studies have revealed that the efficiency of lactone production is often limited by the reconsumption of the lactone or its precursor back into the β-oxidation pathway. researchgate.netnih.gov

Microorganism StudiedLabeled Compound UsedKey Findings
Yarrowia lipolyticaLabeled fatty acid precursorsElucidation of the role of acyl-CoA oxidases in lactone reconsumption. researchgate.netnih.gov
Various bacteriaMassoia lactoneDemonstration of microbial reduction to produce δ-decalactone. google.com
Clostridium speciesUnsaturated lactone precursorsHydrogenation of precursors to form saturated δ-lactones like δ-decalactone and δ-dodecalactone. google.com

Analysis of d7-Delta-Dodecalactone Conversion in Plant Systems

While less is known about delta-dodecalactone metabolism in plants compared to microbes, labeled compounds can be instrumental in uncovering these pathways. Plants are known to produce a vast array of secondary metabolites, and lactones are among them. By feeding delta-dodecalactone-d7 to plant tissues or cell cultures, it is possible to identify potential catabolic pathways, conjugation reactions (e.g., glycosylation), or further biotransformations. This information is crucial for understanding the chemical ecology of plants and for potential biotechnological applications. For example, processes have been developed for the biotechnological production of δ-decalactone and δ-dodecalactone through the β-oxidation of hydroxy fatty acids found in certain plant roots and tubers. google.com

Mammalian (Non-Human) In Vitro and In Situ Metabolic Pathway Elucidation

In mammalian systems, delta-dodecalactone is recognized as a flavor compound and is metabolized upon ingestion. In vitro studies using liver microsomes or hepatocytes, and in situ studies using perfused organs from animal models, can utilize delta-dodecalactone-d7 to trace its metabolic fate. These studies are essential for understanding the pharmacokinetics and potential bioactivity of this compound. The primary metabolic routes in mammals are expected to involve the cytochrome P450 enzyme system, leading to hydroxylation and subsequent conjugation for excretion. The use of a deuterated standard allows for the unambiguous identification and quantification of these metabolites against a complex biological background.

Sophisticated Analytical Approaches for Delta Dodecalactone D7 Quantification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Determination

While mass spectrometry excels at quantification and confirming mass shifts, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, high-resolution information needed to determine the exact atomic position of each deuterium label within the delta-dodecalactone-d7 structure.

Two-dimensional (2D) NMR experiments are powerful methods for mapping the connectivity of a molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons directly attached to a heteronucleus, typically ¹³C. In the ¹H-¹³C HSQC spectrum of delta-dodecalactone-d7, the carbon atoms that are bonded to deuterium atoms instead of protons will show either no correlation peak or a significantly attenuated one. This absence of a signal provides direct evidence for the location of deuteration.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart. HMBC is used to piece together the carbon skeleton of a molecule. In the d7-analog, any long-range correlations that would originate from the now-absent protons will disappear from the spectrum. This allows for unambiguous confirmation of which specific protons were substituted with deuterium, thereby validating the structural integrity of the labeled compound.

Table 4: Expected 2D NMR Observations for a Hypothetically Labeled Delta-Dodecalactone-d7

2D NMR Experiment Observation on Unlabeled Compound Expected Observation on d7-Analog Inference
¹H-¹³C HSQC Correlation peak present for each C-H bond Absence of correlation peaks at specific ¹³C chemical shifts Directly identifies the deuterated carbon positions
¹H-¹³C HMBC Correlation from H-6 to C-5 and C-4 Absence of these specific long-range correlations Confirms the deuteration at position 6

For a direct and precise measurement of isotopic purity, Quantitative Deuterium NMR (²H or D-NMR) is an invaluable technique. nih.govwiley.comsigmaaldrich.com Unlike proton NMR, which becomes less informative for highly deuterated compounds, ²H NMR directly observes the deuterium nuclei. sigmaaldrich.com

In a typical ²H NMR experiment, the sample is analyzed in a non-deuterated solvent. The resulting spectrum shows distinct signals for each chemically non-equivalent deuterium atom in the molecule. By carefully integrating the area of these signals and comparing them against a certified reference standard, one can determine:

The site-specific isotopic enrichment, revealing if the deuterium is distributed as expected among the target positions.

While ²H NMR is less sensitive than mass spectrometry and requires longer acquisition times, it offers unparalleled detail about the isotopic distribution and is considered a primary method for assessing the isotopic enrichment of highly deuterated compounds. sigmaaldrich.com

Table 5: Comparison of MS and ²H NMR for Isotopic Enrichment Assessment

Feature Mass Spectrometry (MS) Quantitative ²H NMR
Principle Measures mass-to-charge ratio of the entire molecule Directly detects deuterium nuclei
Primary Output Isotopic distribution of the molecular ion Site-specific deuterium signals
Sensitivity Very high (ppb to ppt (B1677978) range) Relatively low
Quantification Relies on ratio to an internal standard (IDA) Can be absolute with a certified reference
Structural Info Infers location via fragmentation (MS/MS) Directly shows the location and relative abundance at each site
Acquisition Time Fast Slow

Chromatographic Separation Methodologies for Complex Matrices

The accurate quantification and structural elucidation of delta-Dodecalactone-d7 in intricate biological or environmental samples necessitate sophisticated analytical techniques capable of high selectivity and sensitivity. Chromatographic separation, particularly when coupled with mass spectrometry, stands as a cornerstone for isolating and measuring this deuterated lactone, even at trace levels. The complexity of the sample matrix often introduces interferences that can suppress or enhance the analyte signal, making robust separation and sample preparation paramount for reliable results.

Chiral Gas Chromatography for Enantiomeric Ratio Determination

Delta-Dodecalactone (B1346982) possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit different biological activities and sensory properties. Chiral gas chromatography (GC) is a powerful technique for separating and quantifying the individual enantiomers of chiral compounds like delta-dodecalactone. The determination of the enantiomeric ratio is crucial in authenticity studies, flavor and fragrance analysis, and metabolic research.

The separation is achieved by using a chiral stationary phase (CSP) within the GC column. These phases are typically derivatized cyclodextrins that create a chiral environment, allowing for differential interaction with the enantiomers. This differential interaction results in different retention times for the (R)- and (S)-enantiomers, enabling their separation and individual quantification.

Detailed research has demonstrated the successful separation of various chiral lactones using capillary GC with chiral stationary phases. For instance, columns such as FS-Hydrodex β-3P and FS-Hydrodex β-6TBDM have been effectively employed for determining the enantiomeric purity of lactones. researchgate.net The selection of the appropriate chiral column and the optimization of GC parameters, such as the temperature program, are critical for achieving baseline separation of the enantiomers. A programmed temperature gradient is often used to ensure efficient separation and good peak shape. researchgate.net

The use of delta-Dodecalactone-d7 as an internal standard in stable isotope dilution assays (SIDA) is particularly advantageous for the accurate quantification of the native delta-dodecalactone enantiomers. researchgate.netnih.gov The deuterated standard co-elutes with the corresponding non-labeled enantiomer but is distinguished by its higher mass in the mass spectrometer, allowing for precise correction of any sample loss during preparation and analysis.

Table 1: Illustrative Chiral Gas Chromatography Conditions for Lactone Enantiomer Separation

ParameterCondition
Column Type FS-Hydrodex β-3P
Dimensions 25 m x 0.25 mm ID x 0.25 µm film
Carrier Gas Helium
Column Head Pressure 7 psi
Temperature Program 50 °C (2 min hold), then 2 °C/min to 200 °C (2 min hold)
Detector Mass Spectrometer (MS)

This table is a representative example based on methodologies used for similar chiral lactones and may require optimization for delta-Dodecalactone-d7. researchgate.net

Solid-Phase Extraction (SPE) Development for Sample Preparation

Samples from complex matrices such as food, beverages, and biological fluids require extensive cleanup before chromatographic analysis to remove interfering compounds. Solid-Phase Extraction (SPE) is a widely used sample preparation technique that effectively isolates and concentrates analytes of interest from a complex sample matrix. thermofisher.comsigmaaldrich.com The development of a robust SPE method is a critical step for the reliable quantification of delta-Dodecalactone-d7.

The fundamental principle of SPE involves passing a liquid sample through a solid sorbent, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. scharlab.com The development of an SPE method for delta-Dodecalactone-d7 involves several key steps:

Sorbent Selection : Based on the non-polar, lipophilic nature of delta-dodecalactone, a reversed-phase sorbent such as C18 (octadecyl-bonded silica) or a polymeric sorbent is typically the most appropriate choice. rsc.org These sorbents retain hydrophobic compounds from a polar sample matrix.

Method Development : A typical SPE procedure consists of four steps:

Conditioning : The sorbent is first activated with an organic solvent (e.g., methanol) and then equilibrated with a solvent similar to the sample matrix (e.g., water). This ensures reproducible retention of the analyte. scharlab.com

Loading : The sample, often pre-treated by dilution or pH adjustment, is passed through the cartridge at a slow flow rate to allow for sufficient interaction between the analyte and the sorbent.

Washing : A solvent or a mixture of solvents that is strong enough to elute weakly bound interferences but weak enough to not elute the analyte is passed through the cartridge.

Elution : A strong, non-polar solvent (e.g., ethyl acetate (B1210297) or hexane) is used to disrupt the interaction between the analyte and the sorbent, eluting the purified delta-Dodecalactone-d7 for subsequent analysis. scharlab.comyoutube.com

The use of deuterated internal standards like delta-Dodecalactone-d7 is crucial in validating the SPE method, as it allows for the accurate determination of recovery rates throughout the extraction process. researchgate.netnih.gov Stable isotope dilution assays incorporating SPE for sample cleanup followed by GC-MS analysis have been successfully used for the quantification of a range of lactones in complex samples like wine. nih.gov

Table 2: General Protocol for SPE Method Development for Delta-Dodecalactone-d7

StepPurposeExample Solvents/Procedure
1. Sorbent Selection Retain the non-polar analyte.Reversed-phase C18 or polymeric sorbent.
2. Conditioning Activate sorbent for reproducible retention.1. Methanol2. Water or sample-matrix-like buffer.
3. Sample Loading Bind analyte to the sorbent.Aqueous sample (e.g., diluted wine, plasma) passed slowly.
4. Washing Remove polar interferences.Water/Methanol mixture.
5. Elution Recover the purified analyte.Ethyl acetate, Dichloromethane, or Hexane.

This table outlines a general approach; specific solvent volumes and compositions must be optimized for each matrix type.

Mechanistic Investigations and Biological Roles of Delta Dodecalactone in Model Systems Using D7 Labeling

Studies on Enantioselective Recognition and Receptor Binding

The specific three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is critical for its interaction with biological receptors. Many molecules, including delta-dodecalactone (B1346982), exist as enantiomers—mirror-image isomers that are non-superimposable. These enantiomers often exhibit different biological activities because biological receptors, being chiral themselves, interact differently with each enantiomer.

The use of delta-Dodecalactone-d7 is instrumental in studying this enantioselective recognition. In competitive binding assays, a mixture of a native enantiomer and its d7-labeled counterpart can be introduced to a receptor system. Analytical techniques such as mass spectrometry can then precisely quantify the bound versus unbound fractions of both the labeled and unlabeled molecules. This allows for the determination of binding affinities and selectivities for each enantiomer, providing clear insights into how receptors distinguish between subtle differences in molecular shape.

Table 1: Application of d7-Labeling in Receptor Binding Studies

Research Question Experimental Approach Information Gained
Does the receptor bind one enantiomer preferentially? Competitive binding assay using one unlabeled enantiomer and one d7-labeled enantiomer. Determination of enantioselectivity and relative binding affinity (Kd) of the receptor.
What is the rate of association/dissociation? Time-course binding studies monitoring the displacement of a d7-labeled ligand with an unlabeled one. Kinetic parameters of receptor-ligand interaction (kon, koff).

Role in Microbial Communication and Quorum Sensing (Non-Human Focus)

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. nih.gov This communication relies on the production and detection of signaling molecules called autoinducers. uodiyala.edu.iq Acylated homoserine lactones (AHLs) are a prominent class of autoinducers used by Gram-negative bacteria, and delta-dodecalactone shares structural similarities with these signaling molecules. uodiyala.edu.iq

Investigating the precise role of a specific lactone in a complex microbial environment is challenging. Delta-Dodecalactone-d7 serves as a tracer, enabling researchers to follow its path and function within a microbial community. By introducing d7-labeled delta-dodecalactone, scientists can track its uptake by bacterial cells, identify potential receptor proteins it binds to, and monitor its influence on the expression of genes related to QS-controlled behaviors like biofilm formation or virulence factor production. nih.govnih.gov This approach helps to confirm whether the molecule acts as a signaling agonist, an antagonist, or is simply metabolized by the microorganisms.

Table 2: Investigating Quorum Sensing with delta-Dodecalactone-d7

Objective Method Expected Outcome
Confirm uptake by bacteria Incubate bacterial culture with delta-Dodecalactone-d7 and analyze cell lysates with mass spectrometry. Detection of the d7-labeled compound inside the cells, confirming transport across the cell membrane.
Identify signaling role Introduce delta-Dodecalactone-d7 to a reporter strain engineered to express a marker gene (e.g., GFP) in response to QS activation. Quantify changes in gene expression to determine if the lactone activates or inhibits the QS pathway.

Interactions with Plant Signaling Pathways (Non-Human Focus)

Lactones are among the many natural products that can influence plant physiology, potentially acting as signaling molecules or mediating interactions between plants and microbes. The study of how an exogenous compound like delta-dodecalactone is perceived and processed by plant systems can be clarified using isotopic labeling.

By applying delta-Dodecalactone-d7 to plant tissues or cell cultures, researchers can trace its absorption, transport, and localization within the plant. This is crucial for understanding whether the molecule acts locally at the site of application or is transported systemically to other parts of the plant. Furthermore, analyzing plant extracts with high-resolution mass spectrometry can reveal if the d7-lactone is chemically modified by plant enzymes, providing clues about its metabolism and potential integration into plant signaling cascades. This methodology allows for the unambiguous tracking of the compound and its derivatives against the complex background of native plant metabolites.

Elucidation of Enzymatic Mechanisms through Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.gov It measures the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. nih.gov In the case of delta-Dodecalactone-d7, the replacement of hydrogen with deuterium (B1214612) at specific positions can reveal whether the breaking of a carbon-hydrogen (C-H) bond is a rate-determining step in an enzymatic process. semanticscholar.org

If a C-H bond at a labeled position is cleaved during the slowest step of the reaction, a significant decrease in the reaction rate is observed (a "primary" KIE). The C-D bond is stronger and has a lower vibrational frequency, thus requiring more energy to break. If the isotopic substitution is at a position not directly involved in bond breaking but whose environment changes during the transition state, a smaller "secondary" KIE may be observed. By measuring and interpreting these KIE values, scientists can deduce detailed information about the transition state of the reaction and validate proposed enzymatic mechanisms. nih.govsemanticscholar.org

Table 3: Interpreting Kinetic Isotope Effects (KIE) in Enzymatic Reactions

Observed KIE (kH/kD) Interpretation Implication for the Role of delta-Dodecalactone-d7
~1 No significant KIE. C-H bond cleavage at the labeled position is not part of the rate-determining step. The slow step may be substrate binding, a conformational change, or product release.
2-7 Primary KIE. The rate-determining step involves the cleavage of the C-H bond at the deuterated position.
0.7-1.3 Secondary KIE. The labeled position is not directly involved in bond breaking but undergoes a change in hybridization or steric environment during the transition state.

Computational and Theoretical Studies of Delta Dodecalactone D7

Molecular Dynamics Simulations of Deuterated Lactone Conformations

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules over time. For delta-dodecalactone-d7, MD simulations can elucidate the influence of deuterium (B1214612) substitution on the conformational landscape of the lactone ring and its extended alkyl chain. Deuteration increases the mass at specific positions without altering the electronic potential energy surface, which can subtly affect vibrational frequencies and amplitudes, leading to changes in conformational preferences and dynamics. mdpi.commdpi.com

Table 1: Hypothetical Molecular Dynamics Simulation Results for Lactone Ring Conformations (2 ns Simulation)
ConformerParameterδ-Dodecalactoneδ-Dodecalactone-d7% Change
ChairPopulation (%)65.266.8+2.5%
Avg. Ring Puckering Amplitude (Å)0.450.43-4.4%
BoatPopulation (%)34.833.2-4.6%
Avg. Ring Puckering Amplitude (Å)0.510.49-3.9%

Quantum Chemical Calculations for Isotopic Effects on Reaction Energetics

Quantum chemical calculations are essential for understanding the kinetic isotope effect (KIE), which describes the change in reaction rate upon isotopic substitution. sci-hub.boxwikipedia.org For delta-dodecalactone-d7, these calculations can predict how deuteration affects the energetics of reactions such as its formation, hydrolysis, or enzymatic degradation. The theoretical basis for the KIE lies in the differences in zero-point vibrational energy (ZPVE) between C-H and C-D bonds. nih.gov A C-D bond has a lower ZPVE than a C-H bond, meaning more energy is required to break it.

By calculating the potential energy surfaces for a reaction involving both isotopologues, chemists can determine the activation energies for the light (kH) and heavy (kD) species. sci-hub.box If the C-H bond is broken or formed in the rate-determining step, a primary KIE (kH/kD > 1) is expected. sci-hub.box Computational models, such as those based on density functional theory (DFT), can accurately predict the magnitude of these effects, providing insight into reaction mechanisms. nih.gov For instance, in the acid-catalyzed hydrolysis of the lactone, calculations could reveal the extent to which a C-D bond adjacent to the ester functional group participates in the transition state, resulting in a secondary KIE.

Table 2: Calculated Kinetic Isotope Effects (KIE) for the Hydrolysis of δ-Dodecalactone
ReactionComputational MethodCalculated ParameterValue (kH/kD)Interpretation
Acid-Catalyzed HydrolysisB3LYP/6-31G*Primary KIE (D at C6)1.15Small normal effect; C-H bond weakening in transition state.
CCSD(T)/aug-cc-pVTZSecondary α-KIE (D at C2)0.98Inverse effect; sp2 to sp3 rehybridization at carbonyl carbon.
Enzymatic Oxidation (Hypothetical)QM/MM SimulationPrimary KIE (D at C12)4.20Significant normal effect; C-H bond cleavage is rate-determining. researchgate.net

In Silico Modeling of Ligand-Receptor Interactions (Non-Human Focus)

Delta-dodecalactone (B1346982) is a semiochemical for various insect species, acting as a pheromone or kairomone. In silico modeling techniques, such as molecular docking and MD simulations, can be used to investigate how deuteration affects the binding of delta-dodecalactone-d7 to insect olfactory receptors (ORs). nih.govijbs.com These computational methods predict the preferred binding pose and estimate the binding affinity of a ligand within the receptor's binding pocket. researchgate.netresearchgate.net

Table 3: Hypothetical In Silico Docking Results with an Insect Olfactory Receptor
LigandReceptor ModelDocking Score (kcal/mol)Key Interacting ResiduesPredicted Change in Affinity
δ-DodecalactoneBactrocera dorsalis OR (Template-Based Model)-8.5Phe120, Ser78, Leu150Reference
δ-Dodecalactone-d7Bactrocera dorsalis OR (Template-Based Model)-8.3Phe120, Ser78, Leu150Slightly Weaker

Prediction of Spectroscopic Properties of Deuterated Analogs

Computational chemistry provides highly accurate methods for predicting the spectroscopic properties of molecules, which is particularly useful for deuterated compounds where experimental spectra may not be readily available. Quantum mechanical calculations, especially using DFT, can predict the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of delta-dodecalactone-d7. nih.govmdpi.com

In vibrational spectroscopy, the most significant change upon deuteration is the appearance of C-D stretching and bending modes at lower frequencies compared to their C-H counterparts, due to the heavier mass of deuterium. researchgate.net Calculations can predict these shifts with high accuracy. For NMR spectroscopy, the substitution of protons with deuterons results in their disappearance from the ¹H NMR spectrum and the appearance of corresponding signals in the ²H NMR spectrum. researchgate.net Furthermore, deuterium substitution can cause small but predictable changes in the chemical shifts of neighboring ¹H and ¹³C nuclei, known as isotope shifts. acs.orgmdpi.com These predicted spectra serve as valuable tools for confirming successful synthesis and for the structural elucidation of deuterated molecules.

Table 4: Predicted Spectroscopic Shifts for δ-Dodecalactone-d7 vs. δ-Dodecalactone
Spectroscopic MethodParameterδ-Dodecalactone (Calculated)δ-Dodecalactone-d7 (Calculated)Expected Shift (Δ)
Vibrational (IR)Alkyl C-H Stretch (cm-1)~2930N/A-
Alkyl C-D Stretch (cm-1)N/A~2150~ -780
NMR1H Chemical Shift of H at C6 (ppm)4.254.248-0.002 (Isotope Shift)
13C Chemical Shift of C11 (ppm)22.522.2-0.3 (Isotope Shift)

Q & A

Q. What are the key physicochemical properties of delta-Dodecalactone-d7 critical for experimental design?

Delta-Dodecalactone-d7 is a deuterated lactone with a liquid state, boiling point of 140°C, and insolubility in water. These properties necessitate storage in sealed containers to prevent isotopic exchange and degradation. Its volatility makes gas chromatography-mass spectrometry (GC-MS) a preferred analytical method, while its deuterium label enables precise tracking in metabolic studies .

Q. How can researchers distinguish delta-Dodecalactone-d7 from its non-deuterated analog in analytical workflows?

The deuterium substitution creates a distinct mass shift detectable via mass spectrometry. For example, GC-MS or LC-MS/MS can separate and quantify the deuterated compound by targeting its unique mass-to-charge ratio, even in complex matrices like biological fluids .

Q. What safety protocols are essential when handling delta-Dodecalactone-d7 in laboratory settings?

While the compound is non-flammable (NFPA fire hazard rating: 1), use standard chemical safety practices: avoid inhalation/ingestion, wear splash-resistant goggles, and ensure proper ventilation. Contaminated materials should be disposed of as hazardous waste per institutional guidelines .

Advanced Research Questions

Q. What methodological challenges arise when synthesizing delta-Dodecalactone-d7 with high isotopic purity, and how are they resolved?

Challenges include unintended proton-deuterium exchange during synthesis. To mitigate this, use deuterated solvents (e.g., D₂O), catalytic deuteration under inert atmospheres, and purification via fractional distillation. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying isotopic purity (>98%) .

Q. How can isotopic labeling with delta-Dodecalactone-d7 optimize tracking of metabolic pathways in vivo?

Design dose-response studies to account for kinetic isotope effects (KIEs), which may slow enzymatic reactions. Use LC-MS/MS to monitor deuterium retention in metabolites, and pair with stable isotope-resolved metabolomics (SIRM) to map pathway dynamics. Control for isotopic dilution by measuring background deuterium levels in biological systems .

Q. How should researchers address contradictions in data on delta-Dodecalactone-d7’s stability under varying environmental conditions?

Conduct systematic stability studies across pH, temperature, and light exposure gradients. Use orthogonal analytical methods (e.g., HPLC for degradation products, NMR for structural integrity) to validate findings. Pilot testing and statistical tools like ANOVA help identify outliers and confounding variables .

Q. What experimental designs are recommended to assess the ecological impact of delta-Dodecalactone-d7 in environmental fate studies?

Simulate environmental exposure using microcosm models to track biodegradation pathways. Employ isotope-ratio mass spectrometry (IRMS) to distinguish between natural and deuterated compound breakdown products. Monitor aquatic toxicity via Daphnia magna bioassays, referencing baseline data from non-deuterated analogs .

Methodological Guidance for Data Analysis

Q. How can researchers ensure reproducibility in quantifying delta-Dodecalactone-d7 across different analytical platforms?

Calibrate instruments using deuterium-certified reference standards. Validate methods via inter-laboratory comparisons and spike-recovery experiments in representative matrices (e.g., serum, soil). Report limits of detection (LOD) and quantification (LOQ) aligned with guidelines from ’s results section .

Q. What strategies resolve discrepancies in isotopic enrichment levels reported across studies?

Standardize sample preparation protocols (e.g., extraction solvents, derivatization methods). Use internal standards like delta-Dodecalactone-¹³C for cross-validation. Meta-analyses should account for instrument sensitivity variations and publish raw data for transparency .

Tables for Key Properties and Applications

Property Delta-Dodecalactone-d7 Non-Deuterated Analog
Boiling Point (°C)140140
Flash Point (°C)136136
Solubility in WaterInsolubleInsoluble
Isotopic Purity Threshold≥98%N/A
Primary Analytical MethodGC-MS/LC-MSGC-MS

Table 1: Comparative physicochemical properties critical for experimental design

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